1-Methylpiperidin-4-amine hydrochloride
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Overview
Description
1-Methylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C6H15ClN2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidin-4-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-4-piperidone with ammonia or primary amines under reductive conditions. This reaction typically employs reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow reactions. These methods utilize readily available starting materials and catalysts to achieve high yields and purity. For example, the use of palladium or rhodium catalysts in hydrogenation reactions has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidines.
Scientific Research Applications
1-Methylpiperidin-4-amine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-methylpiperidin-4-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Piperidine: A parent compound with similar structural features but lacks the methyl and amine groups.
4-Aminopiperidine: Similar structure but without the methyl group.
N-Methylpiperidine: Similar structure but lacks the amine group at the 4-position.
Uniqueness: 1-Methylpiperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-methylpiperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-8-4-2-6(7)3-5-8;/h6H,2-5,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMYKAREPXBRHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-03-9 |
Source
|
Record name | 4-Piperidinamine, 1-methyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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